
2-trans,4-trans-Xanthoxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-trans,4-trans-xanthoxin is an apo carotenoid sesquiterpenoid that is xanthoxin in which the double bonds at positions 2 and 4 have E (trans) configuration. It has a role as a plant metabolite and a plant growth retardant. It is an enal, an apo carotenoid sesquiterpenoid and an epoxide.
Applications De Recherche Scientifique
Role in Plant Development
Xanthoxin, a precursor to abscisic acid (ABA), plays a significant role in fruit development. In apples, the balance between xanthoxin and ABA levels is crucial for the maturation process, with xanthoxin levels decreasing as fruits ripen and ABA levels increase (Setha, Kondo, Hirai, & Ohigashi, 2004).
Allelopathic Properties
Xanthoxin exhibits allelopathic activity, as observed in Pueraria thunbergiana. It can inhibit the root growth of certain plants, suggesting a role in plant competition and soil ecology (Kato‐Noguchi, 2003).
Influence on Thyroid Hormone Distribution and Metabolism
Xanthohumol, a derivative of xanthoxin, affects thyroid hormone distribution and metabolism in rats. It competes with thyroxine for binding to transthyretin, indicating potential implications for endocrine system studies (Radovic et al., 2010).
Potential in Synthesis of Chiral Compounds
Xanthoxin derivatives are being explored as synthons for the preparation of optically pure α-amino aldehydes and α-amino acids, indicating their importance in synthetic organic chemistry (Morita et al., 2001).
Inhibition of α-Glucosidase
Xanthohumol, related to xanthoxin, has been shown to inhibit α-glucosidase in vitro. This suggests potential applications in the treatment of type 2 diabetes and hyperglycemia management (Liu et al., 2014).
Biosynthesis and Regulation
The biosynthesis of ABA involves the formation of xanthoxin as an intermediate. The control of ABA synthesis, particularly the role of xanthoxin, is a key area in understanding plant stress responses (Taylor, Burbidge, & Thompson, 2000).
Anticancer Properties
Certain xanthoxin derivatives have shown inhibitory activities against the growth of human cancer cell lines, indicating potential therapeutic applications in oncology (Sousa et al., 2002).
Propriétés
Formule moléculaire |
C15H22O3 |
|---|---|
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
(2E,4E)-5-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3-methylpenta-2,4-dienal |
InChI |
InChI=1S/C15H22O3/c1-11(6-8-16)5-7-15-13(2,3)9-12(17)10-14(15,4)18-15/h5-8,12,17H,9-10H2,1-4H3/b7-5+,11-6+/t12-,14+,15-/m0/s1 |
Clé InChI |
ZTALKMXOHWQNIA-LVMPZUNDSA-N |
SMILES isomérique |
C/C(=C\C=O)/C=C/[C@]12[C@](O1)(C[C@H](CC2(C)C)O)C |
SMILES |
CC(=CC=O)C=CC12C(CC(CC1(O2)C)O)(C)C |
SMILES canonique |
CC(=CC=O)C=CC12C(CC(CC1(O2)C)O)(C)C |
Synonymes |
cis,trans-xanthoxin trans,trans-5-(1',2'-epoxy-4'-hydroxy-2',6',6'- trimethyl-1'-cyclohexyl)-3-methylpentadienal trans,trans-xanthoxin xanthoxin xanthoxin, (1R-(1alpha(2E,4E),4beta,6alpha))-isomer xanthoxin, (1S-(1alpha(2E,4E),4alpha,6alpha))-isomer xanthoxin, (1S-(1alpha(2Z,4E),4alpha,6alpha))-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






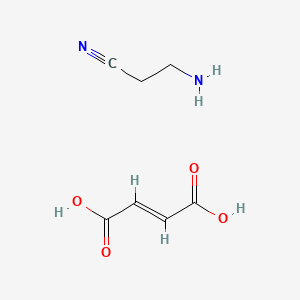
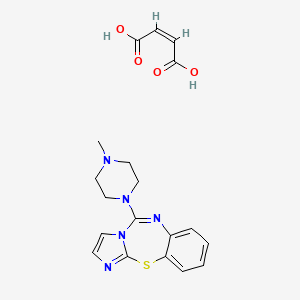

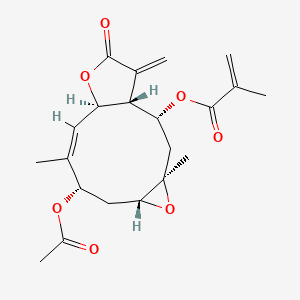
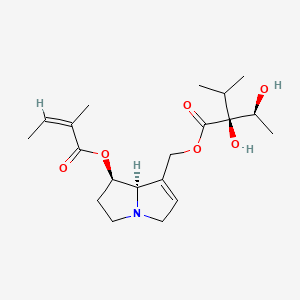
![2-[2-oxo-6-(1-pyrrolidinylsulfonyl)-1,3-benzoxazol-3-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1238369.png)
![3-[3-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propyl]-1H-benzimidazol-2-one](/img/structure/B1238370.png)

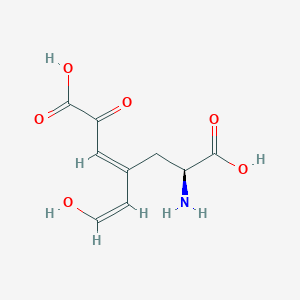
![methyl (Z)-2-[(6'R,7'S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B1238376.png)
![3-Fluoro-5-morpholin-4-YL-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-YL]benzamide](/img/structure/B1238377.png)